molecular formula C10H8N2 B1590805 2-(1H-Indol-5-yl)acetonitrile CAS No. 23690-49-5

2-(1H-Indol-5-yl)acetonitrile

Cat. No. B1590805
CAS RN: 23690-49-5
M. Wt: 156.18 g/mol
InChI Key: OXUQBDQMQTZQPK-UHFFFAOYSA-N
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Description

“2-(1H-Indol-5-yl)acetonitrile” is a chemical compound with the molecular formula C10H8N2 . It has a molecular weight of 156.19 . The compound is solid at room temperature .


Synthesis Analysis

Indole derivatives, including “2-(1H-Indol-5-yl)acetonitrile”, have been synthesized for various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . A specific synthesis method involves the transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles .


Molecular Structure Analysis

The InChI code for “2-(1H-Indol-5-yl)acetonitrile” is 1S/C10H8N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3H2 . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units .


Chemical Reactions Analysis

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The compound “2-(1H-Indol-5-yl)acetonitrile” is likely to participate in similar chemical reactions.


Physical And Chemical Properties Analysis

“2-(1H-Indol-5-yl)acetonitrile” is a solid at room temperature . It has a molecular weight of 156.19 .

Scientific Research Applications

Nucleophilic Reactivities of Indoles

Research by Lakhdar et al. (2006) explored the kinetics of coupling of various indole structures, including 5-cyanoindole (a structure similar to 2-(1H-Indol-5-yl)acetonitrile), with benzhydryl cations in acetonitrile. This study provides a foundation for understanding the nucleophilic reactivity of indoles, which is crucial for developing novel synthetic methods and compounds in organic chemistry (Lakhdar et al., 2006).

Biosynthesis of Plant Hormones

Kobayashi et al. (1993) uncovered the role of nitrilase in converting indole-3-acetonitrile into indole-3-acetic acid, a major plant hormone. This work not only highlights the biosynthetic pathways of crucial plant hormones but also suggests potential biotechnological applications in agriculture (Kobayashi et al., 1993).

Synthesis of Tetracyclic Core Structures

Magolan and Kerr (2006) demonstrated the use of indole acetonitrile derivatives in Mn(III)-mediated oxidative cyclization reactions for synthesizing tetracyclic tronocarpine subunits. This approach provides a rapid and efficient method for constructing complex molecular architectures found in natural products and pharmaceuticals (Magolan & Kerr, 2006).

Direct Cyanation of Indoles

Pan et al. (2013) reported a copper-mediated C2-cyanation of indoles using acetonitrile as a nonmetallic cyanide source. This method offers a novel route for the synthesis of indole-2-carbonitriles, showcasing the versatility of indole derivatives in organic synthesis (Pan et al., 2013).

Electropolymerization and Materials Science Applications

Research into the electropolymerization of indole derivatives, such as the work by Mackintosh et al. (1995) on 5-cyanoindole, has led to the development of novel polymeric materials with potential applications in electronics, sensors, and energy storage devices. These studies contribute to the expanding field of conductive polymers and their applications in advanced technologies (Mackintosh et al., 1995).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-(1H-Indol-5-yl)acetonitrile”, as an indole derivative, may have potential for future research and applications.

properties

IUPAC Name

2-(1H-indol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUQBDQMQTZQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571043
Record name (1H-Indol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indol-5-yl)acetonitrile

CAS RN

23690-49-5
Record name (1H-Indol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-indol-5-yl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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